N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide
Description
N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a naphthyridine moiety, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C19H22N6O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(6-pyrimidin-5-yl-1,8-naphthyridin-2-yl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C19H22N6O2S/c1-24(2)28(26,27)25-7-5-14(6-8-25)18-4-3-15-9-16(12-22-19(15)23-18)17-10-20-13-21-11-17/h3-4,9-14H,5-8H2,1-2H3 |
InChI Key |
JYNJBOCEBPONGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CN=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthyridine core, followed by the introduction of the pyrimidine ring. The final step involves the sulfonation of the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and heterocyclic compounds with pyrimidine and naphthyridine rings. Examples include:
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- Various pyrido[2,3-d]pyrimidine derivatives
Uniqueness
What sets N,N-dimethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
